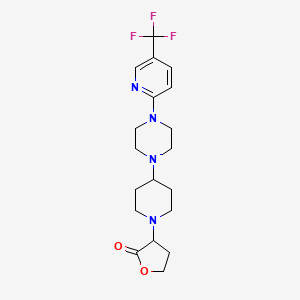

3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one

Description

This compound features a complex heterocyclic structure combining a piperidine-piperazine scaffold, a 5-(trifluoromethyl)pyridin-2-yl substituent, and a dihydrofuran-2(3H)-one moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

3-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N4O2/c20-19(21,22)14-1-2-17(23-13-14)26-10-8-24(9-11-26)15-3-6-25(7-4-15)16-5-12-28-18(16)27/h1-2,13,15-16H,3-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDHOTBRMWHJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CCOC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one typically involves multi-step reactions starting from commercially available starting materials. Key steps might include:

Formation of the pyridine intermediate, often through a nucleophilic aromatic substitution reaction.

Introduction of the trifluoromethyl group via halogen exchange reactions or through specific trifluoromethylation processes.

Coupling of the pyridine intermediate with a piperazine ring through amide bond formation.

Construction of the dihydrofuran moiety via cyclization reactions, often involving acid or base catalysis to form the furan ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve streamlined processes to improve yield and reduce costs. This typically involves the use of continuous flow reactors, optimized reaction conditions, and robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one undergoes a variety of chemical reactions including:

Oxidation reactions, where the compound is oxidized to form corresponding oxides.

Reduction reactions, often involving the reduction of the trifluoromethyl group.

Substitution reactions, particularly nucleophilic substitutions at the pyridine ring.

Common Reagents and Conditions Used: Reactions involving this compound frequently use reagents such as:

Oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing agents such as lithium aluminum hydride for reduction processes.

Nucleophiles like amines or alkoxides for substitution reactions.

Major Products Formed from These Reactions: The major products formed from these reactions typically include oxidized derivatives, reduced forms of the parent compound, and substituted products where the pyridine ring has been modified.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit diverse biological activities. The following table summarizes some notable activities associated with related compounds:

| Compound | Biological Activity | Potential Applications |

|---|---|---|

| 5-(Trifluoromethyl)pyridine derivatives | Antimicrobial, analgesic | Infection treatment, pain management |

| Piperazine derivatives | Antidepressant, anxiolytic | Mental health therapies |

| Dihydrofuran derivatives | Anticancer, anti-inflammatory | Cancer therapy, inflammation reduction |

Medicinal Applications

- Antidepressant and Anxiolytic Effects : The piperazine component has been linked to antidepressant properties, making this compound a candidate for treating mood disorders. Studies have shown that similar piperazine derivatives can modulate neurotransmitter systems, which are crucial in managing anxiety and depression .

- Analgesic Properties : The compound's interaction with histamine H3 and sigma-1 receptors suggests potential analgesic effects. Research has demonstrated that dual receptor modulators can provide effective pain relief in both nociceptive and neuropathic pain models .

- Antimicrobial Activity : The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and exert antimicrobial effects against various pathogens .

Case Studies

Several studies highlight the efficacy of this class of compounds:

- Study on Pain Management : A recent investigation into dual piperidine-based compounds showed significant analgesic activity in animal models, indicating that modifications to the piperidine structure can yield potent pain relief agents .

- Antimicrobial Efficacy : Research involving synthetic piperazine derivatives demonstrated their effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, suggesting applications in agricultural biotechnology as well as human medicine .

Mechanism of Action

The compound exerts its effects through specific molecular mechanisms. The trifluoromethyl group often enhances lipophilicity and metabolic stability, allowing better interaction with biological targets. The piperazine and piperidin moieties facilitate binding to receptors or enzymes, modulating their activity. This compound likely targets pathways involved in inflammation, cell proliferation, or viral replication, although precise molecular pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Key Observations :

Substituent Diversity: The target compound lacks sulfur-containing groups (e.g., thiophene or thioether moieties) present in MK42/RTC5 and RTB70, which may reduce off-target interactions with sulfur-binding enzymes .

Trifluoromethyl Positioning :

Key Observations :

- The target compound’s synthesis likely involves similar coupling strategies (e.g., HOBt/TBTU-mediated amide bond formation) as MK42/RTC5 and RTB70, but its dihydrofuran-2(3H)-one moiety may require additional cyclization steps .

- DMF is a common solvent for piperazine-piperidine couplings, though its high boiling point may complicate purification .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogues:

MK42/RTC5 : Exhibits affinity for serotonin receptors (5-HT₁A/7) due to its trifluoromethylpyridine and thiophene groups, suggesting CNS activity .

RTB70: The chloro-substituted pyridine enhances stability against CYP450 metabolism compared to non-halogenated analogues .

Biological Activity

The compound 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one is a complex organic molecule with potential biological activity. Its structure includes a trifluoromethyl-substituted pyridine, piperazine, and dihydrofuran moieties, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 426.45 g/mol. The structural complexity arises from multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.45 g/mol |

| CAS Number | Not available |

| Purity | >97% (varies by source) |

Pharmacological Effects

Preliminary studies suggest that compounds similar in structure to this compound exhibit significant biological activities, particularly in the fields of neuropharmacology and oncology:

- TRPV1 Modulation : One study identified related pyridinylpiperazine ureas as TRPV1 receptor ligands, indicating potential analgesic properties through modulation of pain pathways .

- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties .

- Cytotoxicity : Research indicates that certain piperidine derivatives can exhibit cytotoxic effects against cancer cell lines, highlighting the need for further investigation into the anticancer potential of this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- The trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity.

- The piperazine moiety is critical for activity against specific targets, such as TRPV1.

- Modifications to the dihydrofuran ring can significantly alter pharmacokinetic properties and efficacy.

Case Study 1: TRPV1 Antagonism

A study conducted on a series of pyridinylpiperazine derivatives demonstrated their capacity to act as TRPV1 antagonists. The compound was synthesized and evaluated for its ability to inhibit TRPV1-mediated responses in vitro, showing promising results that warrant further exploration in vivo .

Case Study 2: Antimicrobial Efficacy

In vitro tests on piperazine derivatives revealed significant antibacterial activity against strains like Xanthomonas axonopodis and Ralstonia solanacearum. The tested compounds were subjected to various concentrations to determine their minimum inhibitory concentrations (MICs), with some derivatives exhibiting potent effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including coupling of piperazine/piperidine heterocycles and functionalization of the dihydrofuranone core. A key step is the amide or urea bond formation between the trifluoromethylpyridine-piperazine subunit and the piperidine-dihydrofuranone backbone. Reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF, with NEt₃ as a base, are effective for coupling reactions . Optimization includes controlling temperature (e.g., 0–25°C), solvent purity, and stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to acid). Reaction progress can be monitored via TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to verify proton and carbon environments (e.g., trifluoromethyl signals at ~δ 120–125 ppm in 13C NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Purity (>95%) should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using a gradient of acetonitrile/water with 0.1% trifluoroacetic acid . For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

- Methodological Answer : The compound’s piperazine and trifluoromethylpyridine motifs suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). Computational docking studies using software like AutoDock Vina can predict binding affinities to target proteins. Pharmacophore models should emphasize hydrogen-bonding sites (e.g., pyridine nitrogen) and hydrophobic regions (e.g., trifluoromethyl group) .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., receptor binding vs. functional activity) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, buffer pH). For receptor binding vs. functional activity mismatches:

- Perform radioligand binding assays (e.g., using [³H]spiperone for dopamine D2 receptors) to measure affinity.

- Use cAMP or calcium flux assays to assess functional agonism/antagonism.

- Validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) and adjust buffer pH (e.g., pH 6.5–7.4) to mimic physiological conditions .

Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer : Stability challenges include hydrolysis of the dihydrofuranone ring. Solutions include:

- Formulating in lyophilized powders reconstituted with saline before use.

- Using cyclodextrin-based solubilization to protect labile groups.

- Conducting accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can computational methods predict metabolic pathways and toxicity?

- Methodological Answer : Tools like Meteor Nexus or SwissADME predict phase I/II metabolism (e.g., oxidation of piperazine rings by CYP3A4). Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II or DEREK Nexus , focusing on structural alerts like the trifluoromethyl group’s potential for bioaccumulation .

Experimental Design & Data Analysis

Q. What statistical models are appropriate for dose-response studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-target effects, Schild regression or Black-Leff models quantify efficacy/potency. Include at least three independent replicates and normalize data to positive/negative controls (e.g., 100% inhibition with a known antagonist) .

Q. How should researchers design studies to evaluate environmental impacts of this compound?

- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (Test 305). Measure soil/water partitioning coefficients (Kd) and use LC-MS/MS to quantify environmental persistence. Include controls for abiotic degradation (e.g., UV light exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.